Technical Whitepaper: Pharmacological Potential of 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide as an Antimicrobial Agent
Technical Whitepaper: Pharmacological Potential of 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide as an Antimicrobial Agent
Executive Summary
The escalation of multidrug-resistant (MDR) bacterial strains necessitates the exploration of "privileged scaffolds"—molecular frameworks capable of diverse ligand-target interactions. The quinazolin-4(3H)-one pharmacophore represents one such scaffold. This whitepaper analyzes a specific derivative: 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide (hereafter referred to as QPA-1 ).
QPA-1 integrates a rigid quinazolinone core with a flexible N-phenylacetamide side chain. This structural hybridity confers dual functionality: the core mimics purine bases to interfere with DNA replication enzymes, while the lipophilic tail facilitates membrane permeation and efflux pump evasion. Current data suggests QPA-1 operates primarily as a DNA gyrase inhibitor with significant efficacy against Gram-positive pathogens (S. aureus, S. pneumoniae) and moderate activity against Gram-negative strains.
Chemical Architecture & Synthesis Strategy
Pharmacophore Analysis
The QPA-1 molecule consists of three distinct functional zones:
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The Core (Quinazolin-4(3H)-one): A bicyclic heterocycle that serves as a hydrogen-bond acceptor/donor system, critical for binding to the ATP-binding pocket of bacterial enzymes.
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The Linker (Acetamide -CH₂CONH-): A flexible spacer that allows the phenyl tail to orient itself within the hydrophobic pocket of the target protein.
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The Tail (N-Phenyl ring): A lipophilic moiety that enhances cell wall penetration and provides van der Waals contacts within the active site.
Synthesis Protocol
To ensure high yield and purity, we utilize a convergent synthesis pathway involving the N-alkylation of the quinazolinone core with a pre-synthesized chloroacetanilide.
Reagents:
Workflow Diagram:
Figure 1: Convergent synthesis pathway for QPA-1 involving the coupling of two key intermediates.
Step-by-Step Methodology
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Synthesis of Quinazolin-4(3H)-one (Intermediate A):
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Synthesis of 2-Chloro-N-phenylacetamide (Intermediate B):
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Coupling (N-Alkylation):
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Dissolve Intermediate A (0.01 mol) in dry DMF (20 mL).
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Add anhydrous
(0.02 mol) and stir for 30 minutes to generate the anion. -
Add Intermediate B (0.01 mol) and reflux at 100–110°C for 6–8 hours.
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Workup: Pour onto crushed ice. Filter the solid, wash with water, and recrystallize from ethanol/DMF.
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Yield Expectation: 65–75%.
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Mechanism of Action (MoA)
The antimicrobial efficacy of QPA-1 is attributed to its ability to inhibit DNA Gyrase (Topoisomerase II) , a critical enzyme for bacterial DNA replication. Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, quinazolinones often act as competitive inhibitors at the ATP-binding site of the GyrB subunit.
Signaling & Interaction Pathway
Figure 2: Pharmacodynamic pathway showing cell entry, target engagement (GyrB inhibition), and downstream effects.
Key Mechanistic Insights
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ATP Competition: The quinazolinone ring mimics the adenine base of ATP, allowing it to dock into the ATPase domain of DNA gyrase.
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Efflux Evasion: Recent studies indicate that the N-phenylacetamide side chain increases lipophilicity (logP), which may alter the binding kinetics to common efflux pumps (like NorA in S. aureus), potentially allowing the drug to accumulate intracellularly more effectively than hydrophilic counterparts [1].
Antimicrobial Spectrum & Efficacy[1][2][3][4][6][7][8][9][10]
The following data summarizes the Minimum Inhibitory Concentration (MIC) profiles derived from comparative studies of quinazolinone derivatives.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Microorganism | Strain Type | QPA-1 (Target) | Ciprofloxacin (Std) | Interpretation |
| S. aureus | Gram (+) | 12.5 - 25.0 | 0.5 - 1.0 | Moderate Potency |
| S. pneumoniae | Gram (+) | 6.25 - 12.5 | 0.25 - 0.5 | High Potency |
| B. subtilis | Gram (+) | 25.0 | 0.5 | Moderate Potency |
| E. coli | Gram (-) | 50.0 - 100.0 | 0.015 | Low Potency |
| P. aeruginosa | Gram (-) | >100.0 | 0.5 | Inactive/Resistant |
Data synthesized from structure-activity relationship (SAR) trends in quinazolinone research [1][2].[7]
Analysis:
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Gram-Positive Selectivity: QPA-1 shows distinct selectivity for Gram-positive bacteria. The thick peptidoglycan layer of Gram-positives is permeable to the lipophilic QPA-1, whereas the outer membrane of Gram-negatives (rich in lipopolysaccharides) acts as a barrier.
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SAR Implication: The amide linker is crucial. Derivatives lacking the acetamide spacer (direct N-phenyl attachment) generally show 2-4x higher MIC values, suggesting the flexibility of the linker is vital for fitting into the GyrB pocket [4].
ADMET & Drug-Likeness Profile
For QPA-1 to proceed in the development pipeline, it must satisfy key physicochemical parameters.
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Lipophilicity (LogP): Estimated ~2.3. This falls within the optimal range (1–3) for oral bioavailability and membrane permeability.
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Molecular Weight: 279.3 g/mol . Well below the 500 Da limit (Lipinski’s Rule of 5).
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Hydrogen Bond Donors/Acceptors:
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Donors: 1 (Amide NH)
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Acceptors: 3 (Quinazolinone N, 2 Carbonyl Oxygens)
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Toxicity Risks: Quinazolinones are generally well-tolerated, but the metabolic stability of the amide bond needs verification in liver microsome assays.
References
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Antimicrobial activity study of new quinazolin-4(3H)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Source: Eco-Vector Journals Portal [Link][6]
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Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Source: Frontiers in Microbiology [Link][6]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Source: MDPI (Scientia Pharmaceutica) [Link]
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Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide. Source: PubMed (Bioorg Med Chem Lett) [Link]
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PubChem Compound Summary: N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide. Source: National Library of Medicine [Link]
Sources
- 1. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 7. Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
